The synthesis of 6-methyl-8-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine can be achieved through a multi-step procedure. A key step involves the condensation of 3-hydrazino-6-(4-morpholinyl)pyridazine with acetic anhydride, leading to the formation of the triazole ring. [ [] https://www.semanticscholar.org/paper/d459e8749442b115ec2f3eff9cd7dc21fe565f08 ]. Alternative synthetic routes have also been reported, emphasizing the versatility in accessing this particular structure.
Although 6-methyl-8-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine has been identified as a potential cytostatic agent, the specific mechanism of action responsible for this activity remains to be fully elucidated [ [] https://www.semanticscholar.org/paper/4d80020318b9a958c38a3b5bbce1703853acbd92 ]. Studies exploring its interactions with cellular targets, signaling pathways, and downstream effects are crucial for understanding its pharmacological properties.
The provided literature highlights the potential applications of 6-methyl-8-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine in the field of anticancer research. It has been shown to exhibit in vitro cytostatic activity against human cancer cell lines [ [] https://www.semanticscholar.org/paper/4d80020318b9a958c38a3b5bbce1703853acbd92 ]. Further studies are needed to evaluate its efficacy, safety, and potential for development as an anticancer agent.
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: